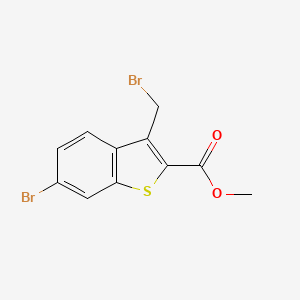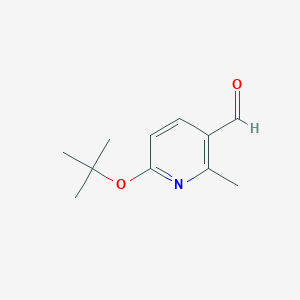
methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate, otherwise known as MBTBC, is a brominated benzothiophene derivative which has recently been studied for its potential applications in scientific research. MBTBC is a chemical compound that has unique properties and characteristics, making it an interesting and promising subject of study.
Scientific Research Applications
MBTBC has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of various organic compounds, such as thiophene derivatives, benzothiophenes, and other brominated compounds. MBTBC has also been studied for its potential use in the synthesis of polymers, as it has been found to be a useful monomer for the synthesis of polymers with unique properties. Finally, MBTBC has been studied for its potential use in the synthesis of drugs, as it has been found to be a useful reagent for the synthesis of drugs with unique properties.
Mechanism of Action
The mechanism of action of MBTBC is not yet fully understood. However, it is believed that the brominated benzothiophene derivative produced by the reaction of bromobenzene with thiophene-2-carboxaldehyde is responsible for the unique properties of MBTBC. It is thought that the bromine atoms on the benzothiophene derivative interact with other molecules, allowing for the formation of unique chemical bonds which give MBTBC its unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBTBC are not yet fully understood. However, it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. In addition, MBTBC has been found to have antioxidant properties and to be a potent inhibitor of lipid peroxidation. Furthermore, MBTBC has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using MBTBC in lab experiments is its unique properties, which make it a useful reagent for the synthesis of various organic compounds. In addition, MBTBC is relatively easy to synthesize and does not require expensive reagents or equipment. However, there are some limitations to using MBTBC in lab experiments. For example, MBTBC is a hazardous compound and should be handled with caution. In addition, MBTBC is sensitive to light and should be stored in a dark, cool place.
Future Directions
The potential future directions for MBTBC research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and polymers. Additionally, further research could be done to explore the mechanism of action of MBTBC and to develop more efficient and cost-effective methods for its synthesis. Finally, further research could be done to explore the potential toxicity of MBTBC and its potential interactions with other compounds.
Synthesis Methods
MBTBC can be synthesized through the reaction of bromobenzene with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction produces a brominated benzothiophene derivative which is then reacted with methyl bromide to produce MBTBC. The reaction is carried out at a temperature of 80°C and is completed in an hour.
properties
IUPAC Name |
methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O2S/c1-15-11(14)10-8(5-12)7-3-2-6(13)4-9(7)16-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVNZWAXBUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)




![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)
